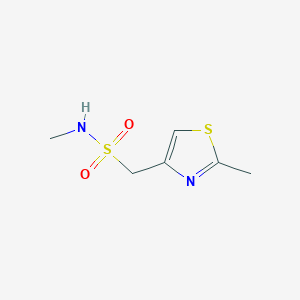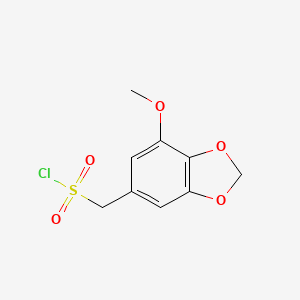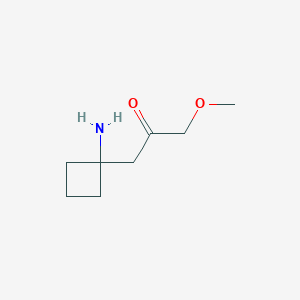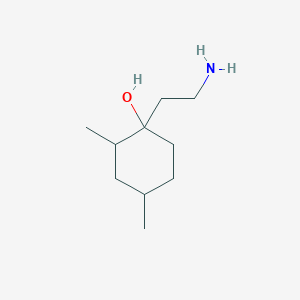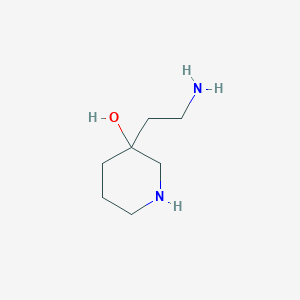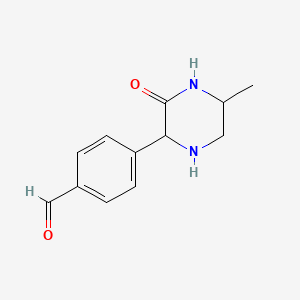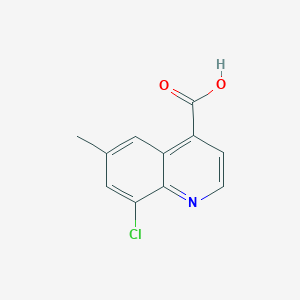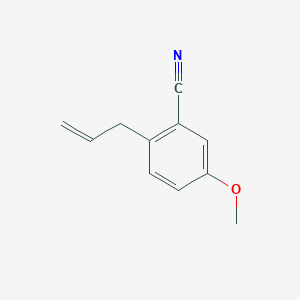
5-Methoxy-2-(prop-2-EN-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(prop-2-en-1-yl)benzonitrile: is an organic compound with the molecular formula C11H11NO . It is characterized by a methoxy group (-OCH3) and a prop-2-en-1-yl group attached to a benzonitrile core. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting amine is then alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis Studies: Employed in studies involving catalytic reactions.
Biology:
Biochemical Research: Investigated for its potential interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
- 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile
- 5-Methoxy-2-(prop-2-en-1-yl)phenol
- 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde
Comparison:
- 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile: Similar structure but with a triple bond instead of a double bond in the propyl group, which may affect its reactivity and applications.
- 5-Methoxy-2-(prop-2-en-1-yl)phenol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and potential applications.
- 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde: Contains an aldehyde group, which significantly alters its reactivity and potential uses compared to the nitrile group.
This detailed article provides a comprehensive overview of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-4-9-5-6-11(13-2)7-10(9)8-12/h3,5-7H,1,4H2,2H3 |
InChI Key |
INXUAYPHQKMBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


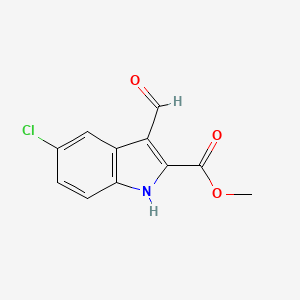
![5-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B15252758.png)
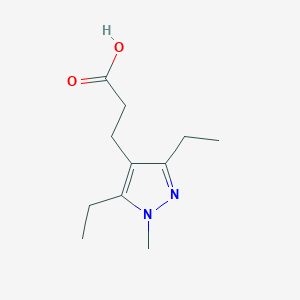
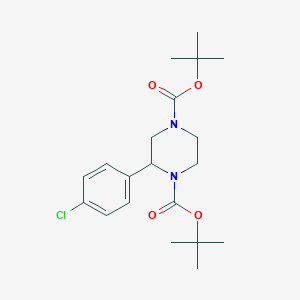
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B15252772.png)

